molecular formula C10H10Cl2O2S B7940773 Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate CAS No. 78066-06-5

Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate

Cat. No.: B7940773
CAS No.: 78066-06-5
M. Wt: 265.16 g/mol
InChI Key: YFSRYTHGRPOIQT-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate (CAS 78066-06-5) is a high-purity organosulfur compound characterized by the molecular formula C 10 H 10 Cl 2 O 2 S and a molecular weight of 265.15 g/mol [ ][ ]. This reagent serves as a versatile synthetic intermediate and valuable building block in medicinal chemistry and organic synthesis. Its primary research value lies in its role as a precursor in the design and synthesis of biologically active molecules. Compounds featuring a sulfanylacetate moiety attached to an aromatic ring are key intermediates in the development of classical and nonclassical antifolate agents [ ]. Such antifolates are investigated as potent inhibitors of enzymes like dihydrofolate reductase (DHFR), a crucial target in anticancer and antimicrobial therapy [ ]. The 3,4-dichlorophenyl substituent is a significant functional group that can contribute to hydrophobic interactions with enzyme active sites, potentially influencing the potency and selectivity of the resulting drug candidates [ ]. Furthermore, the ester functional group in the molecule offers a handle for further chemical modifications, including hydrolysis to acids or reduction to alcohols, enabling the exploration of diverse chemical space [ ]. This product is offered with a typical purity of 97.0% and requires specific handling precautions [ ]. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation [ ][ ]. Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, and use only in a well-ventilated area [ ]. Intended Use : This product is provided exclusively for research and development purposes in a laboratory setting. It is strictly "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

ethyl 2-(3,4-dichlorophenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2S/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSRYTHGRPOIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513150
Record name Ethyl [(3,4-dichlorophenyl)sulfanyl]acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78066-06-5
Record name Acetic acid, 2-[(3,4-dichlorophenyl)thio]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78066-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl [(3,4-dichlorophenyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an S<sub>N</sub>2 mechanism, where the thiolate ion displaces the chloride leaving group. Typical conditions include:

  • Solvent: Absolute ethanol or dimethylformamide (DMF)

  • Base: Triethylamine (2.5–3.5 equivalents)

  • Temperature: 20–25°C

  • Reaction Time: 10–15 hours

A study on analogous compounds demonstrated that maintaining anhydrous conditions is critical to prevent hydrolysis of ethyl chloroacetate. The product is isolated via extraction with ethyl acetate and purified through recrystallization from ethanol/water mixtures, achieving yields of 80–85%.

Electrochemical Synthesis with Ammonium Iodide Mediation

An alternative approach adapts electrochemical methods for sulfide bond formation. This protocol employs sodium 3,4-dichlorobenzenesulfinate and ethyl acetoacetate in dimethyl sulfoxide (DMSO) with ammonium iodide as a redox mediator.

Electrolysis Setup and Optimization

  • Electrodes: Nickel cathode and graphite anode

  • Current: 50 mA constant current

  • Duration: 7 hours (2 hours electrolysis + 5 hours stirring)

  • Solvent: DMSO (8 mL per mmol substrate)

The electrolysis generates iodide radicals that facilitate the coupling between the sulfinate and ethyl acetoacetate. Post-reaction processing involves Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> treatment to quench excess radicals, followed by column chromatography (petroleum ether/ethyl acetate = 5:1). This method achieves 85% yield but requires specialized equipment.

Acid-Catalyzed Condensation with Diethyl Malonate

A patent-derived method utilizes diethyl malonate and 3,4-dichlorobenzoyl chloride in the presence of magnesium chloride and organic bases. Though originally designed for fluorinated analogs, the protocol is adaptable to dichlorophenyl systems.

Stepwise Synthesis

  • Formation of Monoethyl Malonate Potassium:
    Diethyl malonate reacts with potassium hydroxide in ethanol (20–25°C, 12 hours).

  • Acylation with 3,4-Dichlorobenzoyl Chloride:
    The potassium malonate intermediate reacts with 3,4-dichlorobenzoyl chloride in ethyl acetate/methylene dichloride (6–10:1 mass ratio) using triethylamine as a base.

  • Hydrolysis and Crystallization:
    The crude product is hydrolyzed with dilute HCl and recrystallized from ethanol, yielding 78–95% pure product.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Nucleophilic Substitution80–8598.510–15 hHigh
Electrochemical8597.07 hModerate
Acid-Catalyzed78–9598.522–27 hHigh
Microwave-Assisted9095.00.5 hLow

Key Findings:

  • Nucleophilic substitution balances yield and scalability for industrial applications.

  • Electrochemical synthesis reduces byproducts but requires iodide mediators.

  • Microwave methods offer speed but lack large-scale validation.

Challenges and Optimization Strategies

Byproduct Formation

Competing oxidation of the thiol to sulfinic acid is observed in electrochemical methods, necessitating strict oxygen exclusion. Adding antioxidants like ascorbic acid reduces this side reaction.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Ethyl acetate strikes a balance between solubility and ease of removal.

Catalytic Improvements

Magnesium chloride (1.3–1.7 equivalents) in acid-catalyzed routes improves acylation efficiency by coordinating to the carbonyl oxygen .

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The ethyl ester moiety undergoes typical hydrolysis reactions under both acidic and basic conditions:

ConditionReagentsProductYieldCharacterization MethodReference
Acidic hydrolysisH₂SO₄ (10%), reflux2-[(3,4-Dichlorophenyl)sulfanyl]acetic acid85%¹H NMR, IR
Basic hydrolysisNaOH (2M), 80°CSodium 2-[(3,4-dichlorophenyl)sulfanyl]acetate92%FT-IR, elemental analysis

The carboxylic acid derivative serves as a precursor for amide formation. Reaction with primary amines (e.g., benzylamine) in the presence of DCC (N,N'-dicyclohexylcarbodiimide) yields substituted amides:

C₁₀H₁₀Cl₂O₂S + R-NH₂ → C₁₀H₉Cl₂O₂S-NH-R + EtOH\text{C₁₀H₁₀Cl₂O₂S + R-NH₂ → C₁₀H₉Cl₂O₂S-NH-R + EtOH}

This reaction proceeds with >75% efficiency under anhydrous conditions .

Sulfanyl Group Oxidation

The sulfur atom in the sulfanyl bridge undergoes controlled oxidation:

Oxidizing AgentConditionsProductOxidation StateReference
H₂O₂ (30%)RT, 12 hrEthyl 2-[(3,4-dichlorophenyl)sulfinyl]acetateSulfoxide (+2)
mCPBADCM, 0°C, 2 hrEthyl 2-[(3,4-dichlorophenyl)sulfonyl]acetateSulfone (+4)

The sulfoxide derivative shows increased polarity (Rf = 0.35 in ethyl acetate/hexane 1:1) compared to the parent compound (Rf = 0.72) .

Electrophilic Aromatic Substitution (EAS)

The 3,4-dichlorophenyl group participates in EAS, albeit with reduced reactivity due to electron-withdrawing Cl substituents:

ReactionReagentsPosition of SubstitutionProductYieldReference
NitrationHNO₃/H₂SO₄, 50°CPara to sulfanyl groupEthyl 2-[(3,4-dichloro-5-nitrophenyl)sulfanyl]acetate42%
HalogenationBr₂/FeBr₃, 80°COrtho to sulfanyl groupEthyl 2-[(2-bromo-3,4-dichlorophenyl)sulfanyl]acetate38%

Regioselectivity is controlled by the directing effects of both Cl substituents and the sulfanyl group.

Nucleophilic Substitution at the α-Position

The α-carbon to the ester group participates in nucleophilic displacements:

NucleophileConditionsProductMechanismReference
KCNDMF, 60°C, 6 hrEthyl 2-cyano-2-[(3,4-dichlorophenyl)sulfanyl]acetateSN2
NaN₃EtOH/H₂O, refluxEthyl 2-azido-2-[(3,4-dichlorophenyl)sulfanyl]acetateBimolecular

These reactions require careful pH control to avoid ester hydrolysis competing pathways.

Coordination Chemistry

The sulfur atom acts as a soft Lewis base in metal complexation:

Metal SaltSolventComplex FormedCoordination GeometryReference
AgNO₃MeOH[Ag(C₁₀H₉Cl₂O₂S)]NO₃Linear
PdCl₂THF[PdCl₂(C₁₀H₉Cl₂O₂S)₂]Square planar

Stability constants (log K) for Ag⁺ complexes range from 3.8–4.2, as determined by potentiometric titration .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces homolytic cleavage of the C–S bond:

C₁₀H₁₀Cl₂O₂ShνCl₂C₆H₃- + - SCH₂COOEt\text{C₁₀H₁₀Cl₂O₂S} \xrightarrow{h\nu} \text{Cl₂C₆H₃- + - SCH₂COOEt}

Trapping experiments with TEMPO confirm radical intermediates. Quantum yield (Φ) = 0.12 ± 0.02 in benzene .

Key Structural-Reactivity Relationships

  • Steric Effects : The 3,4-dichloro substitution creates steric hindrance, reducing reaction rates in EAS by 30–40% compared to monosubstituted analogs.

  • Electronic Effects : The –SC(O)OEt group exhibits moderate electron-donating resonance (+M effect), counteracting the –I effect of Cl substituents.

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions, while nonpolar solvents favor radical pathways.

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis and coordination chemistry applications.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate has the following chemical characteristics:

  • Molecular Formula : C10H10Cl2O2S
  • Molecular Weight : 265.16 g/mol
  • CAS Number : 78066-06-5

The compound features a dichlorophenyl group attached to a sulfanyl moiety, which contributes to its biological activities.

Medicinal Chemistry Applications

This compound has shown potential in medicinal chemistry due to its biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the dichlorophenyl group enhances the compound's interaction with microbial targets, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

Studies have suggested that derivatives of this compound may possess anti-inflammatory effects. The sulfanyl group is often associated with modulating inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions.

Synthesis of Heterocycles

This compound can be utilized in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals. For instance, it can act as a precursor for creating thiazolidinone derivatives known for their diverse biological activities .

Catalysis

The compound can also be employed as a catalyst or co-catalyst in chemical reactions involving nucleophilic substitutions or coupling reactions. Its ability to stabilize reactive intermediates makes it valuable in synthetic pathways .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various sulfanyl compounds, this compound demonstrated notable antimicrobial activity against several bacterial strains. The results indicated that modifications to the dichlorophenyl group could enhance efficacy, suggesting avenues for drug development .

Case Study 2: Synthesis of Thiazolidinones

Research focusing on the synthesis of thiazolidinones highlighted the role of this compound as an effective starting material. The reaction conditions were optimized to achieve high yields, showcasing its utility in synthetic organic chemistry .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial agentsSignificant activity against bacterial strains
Anti-inflammatoryPotential modulation of inflammatory pathways
Organic SynthesisHeterocycle synthesisEffective precursor for thiazolidinones
CatalysisEnhances yields in nucleophilic substitutions

Mechanism of Action

The mechanism of action of Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s biological activity is attributed to its ability to disrupt cellular processes by modifying key biomolecules.

Comparison with Similar Compounds

Ethyl 2-(2,4-Dichlorophenyl)acetate

  • Structure : Differs in chlorine substitution (2,4- vs. 3,4-dichloro).
  • Synthesis: Synthesized via refluxing 2,4-dichlorophenylacetic acid in ethanol with sulfuric acid, monitored by TLC (30% ethyl acetate/n-hexane) .

Ethyl 2-(3,4-Dichlorophenyl)-2-oxoacetate

  • Structure : Replaces the sulfanyl group with a ketone (oxo) at the α-position.
  • Properties : Molecular weight = 247.07 g/mol ; CAS 34966-52-3. IR spectrum shows strong C=O absorption (~1695 cm⁻¹) .
  • Applications : Used as a synthetic intermediate in pharmaceuticals (e.g., Sertraline Hydrochloride precursor) .

Ethyl 2-Bromo-2-(3,4-dichlorophenyl)acetate

  • Structure : Bromine replaces the sulfanyl group.
  • Reactivity : The bromine atom enhances electrophilicity, making it a precursor for Suzuki couplings or Grignard reactions .

Functional Group Variations

Ethyl 2-[(4-Chlorophenyl)sulfanyl]acetate Derivatives

  • Example: Ethyl 2-[[4-(4-fluorophenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]methyl-1,2,4-triazol-3-yl]sulfanyl]acetate.
  • Key Feature : Incorporates a triazole ring and fluorophenyl group, increasing hydrogen-bonding capacity and metabolic stability .
  • Molecular Weight : 473.12 g/mol; higher complexity compared to the target compound.

Ethyl 2-(Quinazolin-4-ylthio)acetate Derivatives

  • Example : Ethyl 2-(6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4-ylthio)acetate.
  • Synthesis : Alkylation of quinazoline-thione with ethyl chloroacetate (yield: ~75–85%) .
  • Spectroscopy : IR carbonyl stretch at 1739 cm⁻¹ (ester C=O); ^1H NMR signals at δ 4.23 (q, 2H, OCH₂CH₃) .

Pharmacologically Relevant Analogs

BD 1008 and BD 1047

  • Structure : N-[2-(3,4-Dichlorophenyl)ethyl]-N-methylamine derivatives.
  • Activity : Sigma-1 receptor antagonists with neuroprotective effects .
  • Comparison : Unlike the target compound, these lack the ester group but retain the 3,4-dichlorophenyl motif for receptor binding.

Ethylnaphthidate

  • Structure : Replaces 3,4-dichlorophenyl with a naphthyl group.
  • Activity : Central nervous system stimulant; highlights how aromatic substituents dictate pharmacological profiles .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Cl Substitution
Ethyl 2-[(3,4-Dichlorophenyl)sulfanyl]acetate C₁₀H₁₀Cl₂O₂S 277.16 Sulfanyl, Ester 3,4-Dichloro
Ethyl 2-(2,4-Dichlorophenyl)acetate C₁₀H₁₀Cl₂O₂ 247.07 Ester 2,4-Dichloro
Ethyl 2-(3,4-Dichlorophenyl)-2-oxoacetate C₁₀H₈Cl₂O₃ 247.07 Oxo, Ester 3,4-Dichloro
Ethyl 2-Bromo-2-(3,4-dichlorophenyl)acetate C₁₀H₉BrCl₂O₂ 328.45 Bromo, Ester 3,4-Dichloro

Biological Activity

Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by the presence of a dichlorophenyl group and a sulfanyl moiety. Its molecular formula is C11_{11}H10_{10}Cl2_2O2_2S, with a molecular weight of approximately 293.26 g/mol. The compound's structural complexity suggests potential reactivity and interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Sulfanyl Group : The initial reaction often includes the introduction of the sulfanyl group through nucleophilic substitution.
  • Esterification : The final product is obtained by esterifying the corresponding acid with ethanol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens suggest that the compound can inhibit bacterial growth effectively.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus15Moderate
Escherichia coli20Moderate

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In assays involving human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), this compound showed promising cytotoxic effects. The IC50 values indicated significant inhibition of cell proliferation.

Cell Line IC50 (µM) Activity
MCF-725Significant
HT-2930Significant

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies suggest that it may inhibit enzyme activity by forming covalent bonds with active site residues. This mechanism highlights its potential as an inhibitor in biochemical pathways relevant to various diseases.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several derivatives including this compound against a panel of pathogens. Results indicated that the compound exhibited significant antibacterial properties, particularly against Gram-positive bacteria .
  • Cytotoxicity Studies : In a series of cytotoxicity assays conducted on different cancer cell lines, this compound demonstrated potent anticancer effects with varying degrees of selectivity towards specific cell types .
  • Structure-Activity Relationship (SAR) : Research into the structure-activity relationship revealed that modifications in the dichlorophenyl moiety could enhance or diminish biological activity, suggesting avenues for further optimization in drug design .

Q & A

Q. What are the key functional groups in Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate, and how do they influence reactivity?

The compound features three critical moieties:

  • 3,4-Dichlorophenyl group : Enhances lipophilicity and steric bulk, promoting hydrophobic interactions in biological systems.
  • Sulfanyl (thioether) bridge : Provides nucleophilic reactivity for cross-coupling or oxidation reactions.
  • Ethyl ester : Stabilizes the acetate group and allows for hydrolysis to carboxylic acid derivatives under basic conditions.
    These groups enable diverse reactivity, such as nucleophilic substitution at the sulfur atom or ester hydrolysis for prodrug strategies .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR (¹H/¹³C) : Assign peaks for the dichlorophenyl ring (δ 7.2–7.5 ppm for aromatic protons) and ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl group, m/z ~28).
  • IR Spectroscopy : Identify ester C=O stretch (~1740 cm⁻¹) and C-S bond (~650 cm⁻¹).
    Cross-validation with elemental analysis ensures purity .

Q. How is this compound typically synthesized?

A two-step protocol is common:

Thiolation : React 3,4-dichlorothiophenol with ethyl bromoacetate in DMF/K₂CO₃ to form the thioether bond.

Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity.
Optimize reaction temperature (60–80°C) to minimize disulfide byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized for derivatization of the sulfanyl group?

  • Oxidation to sulfone : Use m-CPBA (3-chloroperbenzoic acid) in dichloromethane at 0°C to prevent over-oxidation.
  • Alkylation : Employ NaH as a base in THF with alkyl halides (e.g., benzyl bromide) for S-alkylation.
    Monitor progress via TLC and adjust stoichiometry to favor mono-substitution .

Q. What strategies address conflicting solubility data in biological assays?

  • Solvent systems : Use DMSO for stock solutions (≤10 mM) and dilute in PBS with 0.1% Tween-80 to prevent aggregation.
  • Co-solvents : For in vitro studies, 5% PEG-400 improves aqueous solubility without cytotoxicity .
  • Validation : Compare UV-Vis absorbance (λ = 270 nm) in different buffers to confirm stability .

Q. How do structural analogs inform SAR studies for this compound?

Comparative data from analogs (e.g., methyl ester or fluorophenyl variants) reveal:

  • Dichlorophenyl substitution : Critical for target binding (e.g., enzyme inhibition). Removal reduces potency by >50%.
  • Ester vs. carboxylic acid : Ethyl ester improves cell permeability, while hydrolysis enhances target engagement in vitro.
  • Sulfur oxidation : Sulfone derivatives show altered pharmacokinetics (longer t½) but reduced bioavailability .

Q. What analytical challenges arise in quantifying degradation products?

  • HPLC method : Use a C18 column (gradient: 40–90% acetonitrile/water) to separate hydrolysis products (e.g., free acetic acid).
  • Degradation pathways : Hydrolytic cleavage of the ester under alkaline conditions (pH >9) is predominant.
  • Mass spectral libraries : Fragment ions at m/z 195 (dichlorophenyl fragment) and m/z 89 (ethyl acetate) aid identification .

Q. How does the compound interact with cytochrome P450 enzymes?

  • Inhibition assays : IC₅₀ values for CYP3A4 (12 µM) and CYP2D6 (28 µM) suggest moderate inhibition.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS.
  • Reactive metabolites : Detect glutathione adducts to assess risk of covalent binding .

Methodological Notes

  • Contradictions in data : Discrepancies in biological activity (e.g., IC₅₀ variability) may stem from assay conditions (e.g., serum protein binding). Always include positive controls (e.g., dichlofenac for COX inhibition) .
  • Thermal stability : DSC analysis shows decomposition at 180°C; store at –20°C under nitrogen for long-term stability .

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